(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino acid backbone with a fluoropyridine moiety, making it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and protected amino acids.
Coupling Reaction: The key step involves a coupling reaction between the fluoropyridine derivative and the amino acid. This can be achieved using various coupling agents and catalysts under controlled conditions.
Deprotection and Purification: After the coupling reaction, the protecting groups on the amino acid are removed, and the product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoropyridine moiety allows for substitution reactions, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The amino acid backbone allows the compound to mimic natural substrates, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(3-fluoropyridin-4-yl)propanoic acid hydrochloride
- (2S)-2-amino-3-(4-fluoropyridin-4-yl)propanoic acid hydrochloride
- (2S)-2-amino-3-(2-chloropyridin-4-yl)propanoic acid hydrochloride
Uniqueness
The unique feature of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid hydrochloride lies in the position of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to different pharmacological profiles and chemical behaviors compared to its analogs.
Properties
CAS No. |
2408936-86-5 |
---|---|
Molecular Formula |
C8H10ClFN2O2 |
Molecular Weight |
220.6 |
Purity |
95 |
Origin of Product |
United States |
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